molecular formula C12H10ClNO3S B375377 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide CAS No. 63301-13-3

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

Cat. No. B375377
CAS RN: 63301-13-3
M. Wt: 283.73g/mol
InChI Key: MILGMZVNWOEDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a compound with the molecular formula C12H10ClNO3S . It is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This compound is of interest as a precursor to biologically active sulfur-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest in the production of biologically active sulfur-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is stabilized by N—H…O and O—H…O hydrogen bonds . The molecular formula is C12H10ClNO3S .


Chemical Reactions Analysis

The title compound, C12H11NO3S, is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest as it leads to the formation of biologically active sulfur-containing heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.73 g/mol . It is available as a white powder . The compound has limited solubility .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

this compound acts as an inhibitor of CA IX . By binding to this enzyme, it prevents its normal function, which is to catalyze the reversible hydration of carbon dioxide . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This is the primary metabolic pathway used by tumor cells to produce energy in hypoxic conditions . By disrupting this pathway, the compound can hinder the growth and proliferation of tumor cells .

Result of Action

The result of the action of this compound is a significant reduction in tumor cell proliferation . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . Other environmental factors, such as pH and the presence of other metabolites, may also influence its efficacy and stability.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is its potential use as an anticancer agent. This compound exhibits significant cytotoxicity against various cancer cell lines and has been shown to inhibit the growth of tumor xenografts in animal models. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide. One potential direction is the development of new analogs of this compound that exhibit improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, with a focus on its interaction with carbonic anhydrase IX. Finally, the potential use of this compound in combination with other anticancer agents should be explored, as this may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound as a white crystalline solid.

Scientific Research Applications

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. Several studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. The mechanism of action of this compound involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to cell death.

Safety and Hazards

As far as skin sensitization is concerned, the material safety data sheet mentions that 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide may cause an allergic skin reaction .

properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGMZVNWOEDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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